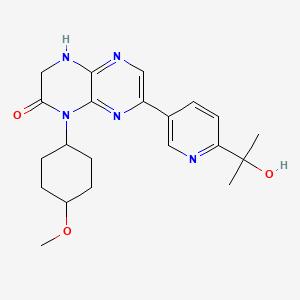

Centrinone-B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Centrinone-B is a high affinity and selective PLK4 inhibitor . It exhibits over 2000-fold selectivity for PLK4 over Aurora A and Aurora B . It depletes centriole and centrosome levels in vitro and induces cell cycle arrest in normal human cell lines in a p53-dependent manner .

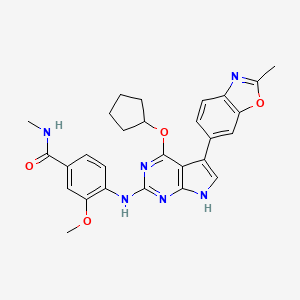

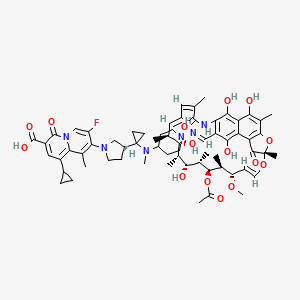

Molecular Structure Analysis

Centrinone-B is a structurally unique member of the Polo-like kinases (PLKs) family . It has been shown to regulate centriole duplication during the cell cycle via interactions with a variety of centrosomal proteins . The molecular weight of Centrinone-B is 631.67 and its chemical formula is C27H27F2N7O5S2 .Chemical Reactions Analysis

Centrinone-B significantly decreases cell viability of PLK4-centriole conjunction melanoma cell lines except p53 mutant SK-MEL-28, and this effect is via inhibition of PLK4 . Inhibition of PLK4 by Centrinone-B also induces apoptosis in human melanoma cell lines .Aplicaciones Científicas De Investigación

Centrosome Depletion in Normal Cells

Centrinone-B is a reversible inhibitor of Polo-like kinase 4 (Plk4), a serine-threonine protein kinase that initiates centriole assembly . Centrinone-B treatment can cause centrosome depletion in human and other vertebrate cells . This loss of centrosomes irreversibly arrests normal cells in a senescence-like G1 state by a p53-dependent mechanism .

Centrosome Depletion in Cancer Cells

Interestingly, cancer cell lines with normal or amplified centrosome numbers can proliferate indefinitely after centrosome loss . Upon centrinone-B washout, each cancer cell line returns to an intrinsic centrosome number "set point" . This suggests that cells with cancer-associated mutations fundamentally differ from normal cells in their response to centrosome loss .

Centriole Assembly Inhibition

Centrinone-B prevents centriole assembly in cells, resulting in a p53-dependent cell cycle arrest in the G1 phase . This makes it a valuable tool for studying the role of centrioles and centrosomes in cell cycle progression .

Investigation of Supernumerary Centrosomes

Extra centrosomes are a common feature of cancer cells . By modulating PLK4 activity with Centrinone-B, researchers can generate supernumerary centrosomes or centrosome loss, providing a means to study the effects of these conditions .

Comparative Structural Docking

Centrinone-B can be used in comparative structural docking studies to evaluate the potential crossover of various protein kinase inhibitors to PLK4 . This can help identify new compounds with potential therapeutic applications .

Pre-Clinical Model of Cancer

Centrinone-B has been evaluated in a pre-clinical model of cancer, where it was found to have a significant impact on tumor cell lines . This suggests potential applications of Centrinone-B in cancer therapy .

Mecanismo De Acción

Target of Action

Centrinone-B is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a critical role in centriole duplication . Centrioles are essential components of the centrosome, acting as the main microtubule-organizing centers in animal cells . Aberrant expression of PLK4 is closely associated with cancer development .

Mode of Action

Centrinone-B interacts with PLK4 by binding to it with a high affinity, exhibiting a Ki value of 0.59 nM . This interaction inhibits the activity of PLK4, preventing it from initiating centriole assembly . Centrinone-B exhibits more than 2000-fold selectivity for PLK4 over Aurora A and Aurora B .

Biochemical Pathways

The inhibition of PLK4 by Centrinone-B affects the normal process of centriole duplication, leading to a decrease in centriole and centrosome levels . This disruption can lead to

Propiedades

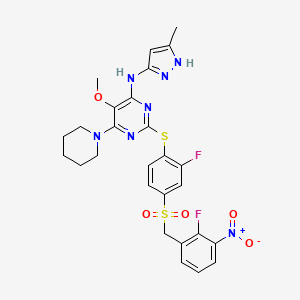

IUPAC Name |

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZNTUYHCRQOIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F2N7O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100833 |

Source

|

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Centrinone-B | |

CAS RN |

1798871-31-4 |

Source

|

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)